molecular formula C11H17ClN2O2 B2682402 N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide CAS No. 2411302-70-8

N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide

Cat. No. B2682402
CAS RN: 2411302-70-8
M. Wt: 244.72
InChI Key: FDSLLIALTHYADV-UHFFFAOYSA-N
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Description

“N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide” is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 . It is used for research purposes .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H15ClN2O2 . It contains a cyclobutyl group and a cyclobutanecarboxamide group, which are both cyclic structures. The nitrogen atom in the molecule is connected to a chloroacetyl group .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation . The pH for reactions which form imine compounds must be carefully controlled .

properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c12-6-10(15)13-8-4-9(5-8)14-11(16)7-2-1-3-7/h7-9H,1-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLLIALTHYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-chloroacetamido)cyclobutyl]cyclobutanecarboxamide

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